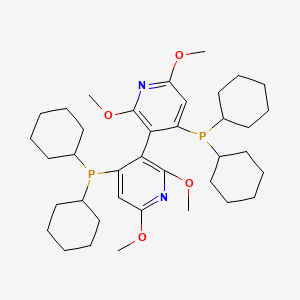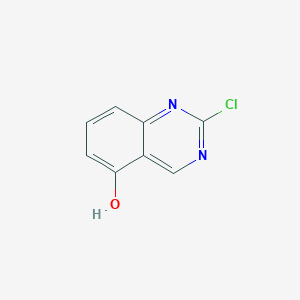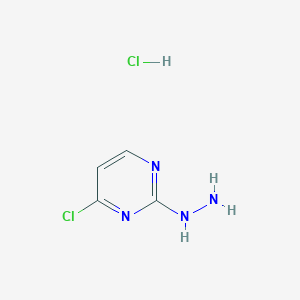
(3R)-4,4'-Bis(dicyclohexylphosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their applications in coordination chemistry, catalysis, and materials science. The presence of phosphino groups and methoxy substituents in the bipyridine framework enhances its chemical reactivity and coordination properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine typically involves multi-step organic reactions. The process may start with the preparation of the bipyridine core, followed by the introduction of methoxy groups and phosphino substituents. Common reagents used in these reactions include phosphorus trichloride, dicyclohexylamine, and methanol. Reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, and specific solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for such complex compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques like continuous flow synthesis, automated synthesis, and the use of advanced catalytic systems may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides.
Reduction: Reduction reactions may involve the conversion of phosphine oxides back to phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis, including cross-coupling reactions and hydrogenation.
Biology and Medicine
The compound’s coordination properties may be explored in biological and medicinal research, particularly in the design of metal-based drugs and diagnostic agents. Its ability to form complexes with metals can be leveraged to develop targeted therapies and imaging agents.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as conductive polymers and catalysts for chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine involves its ability to coordinate with metal ions. The phosphino groups and methoxy substituents enhance its binding affinity and stability with metals. This coordination can influence various molecular targets and pathways, depending on the specific application, such as catalysis or drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(diphenylphosphino)-2,2’-bipyridine: A similar compound with diphenylphosphino groups instead of dicyclohexylphosphino.
2,2’-Bipyridine: A simpler bipyridine derivative without phosphino or methoxy substituents.
4,4’-Dimethoxy-2,2’-bipyridine: A compound with methoxy groups but lacking phosphino substituents.
Uniqueness
(3R)-4,4’-Bis(dicyclohexylphosphino)-2,2’,6,6’-tetramethoxy-3,3’-bipyridine is unique due to the combination of dicyclohexylphosphino and methoxy groups, which enhance its coordination properties and reactivity. This makes it a valuable ligand in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C38H58N2O4P2 |
|---|---|
Poids moléculaire |
668.8 g/mol |
Nom IUPAC |
dicyclohexyl-[3-(4-dicyclohexylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]phosphane |
InChI |
InChI=1S/C38H58N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h25-30H,5-24H2,1-4H3 |
Clé InChI |
LFNJYLCOFOJLPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C(=C1)P(C2CCCCC2)C3CCCCC3)C4=C(N=C(C=C4P(C5CCCCC5)C6CCCCC6)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673681.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)
![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)
![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)
![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)

![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)
![Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)
